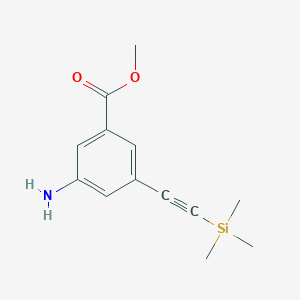
Methyl 3-amino-5-((trimethylsilyl)ethynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is an organic compound with a complex structure that includes an amino group, a trimethylsilyl group, and an ethynyl group attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-5-ethynylbenzoate: Lacks the trimethylsilyl group, which affects its reactivity and properties.
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical behavior.
Uniqueness
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO2Si |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
methyl 3-amino-5-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-10(8-12(14)9-11)5-6-17(2,3)4/h7-9H,14H2,1-4H3 |
Clave InChI |
HHENOZFLSBEITI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















